Tert-butyl 4-{[1-(ethoxycarbonyl)-3-methylidenecyclobutyl](hydroxy)methyl}piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-{1-(ethoxycarbonyl)-3-methylidenecyclobutylmethyl}piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, an ethoxycarbonyl group, and a methylidenecyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{1-(ethoxycarbonyl)-3-methylidenecyclobutylmethyl}piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-{1-(ethoxycarbonyl)-3-methylidenecyclobutylmethyl}piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group regenerates the hydroxyl group .
Scientific Research Applications
Tert-but
Properties
Molecular Formula |
C19H31NO5 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
tert-butyl 4-[(1-ethoxycarbonyl-3-methylidenecyclobutyl)-hydroxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H31NO5/c1-6-24-16(22)19(11-13(2)12-19)15(21)14-7-9-20(10-8-14)17(23)25-18(3,4)5/h14-15,21H,2,6-12H2,1,3-5H3 |
InChI Key |
HNAVBQPMSDBGLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(=C)C1)C(C2CCN(CC2)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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